2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
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Overview
Description
2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group and a pyrazole moiety
Mechanism of Action
Target of Action
It is known that compounds containing imidazole and pyrazole moieties have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Compounds containing imidazole and pyrazole moieties are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Imidazole and pyrazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
Compounds containing imidazole and pyrazole moieties are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole and pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The stability and efficacy of compounds containing imidazole and pyrazole moieties can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide typically involves multiple steps:
Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Attachment of the ethoxyethyl linker: The pyrazole is then reacted with 2-chloroethyl ether in the presence of a base to form the ethoxyethyl linkage.
Formation of the benzamide core: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The pyrazole moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The benzamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution reactions: Products with the chloro group replaced by the nucleophile.
Oxidation and reduction: Various oxidized or reduced forms of the pyrazole moiety.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide has several applications in scientific research:
Medicinal chemistry: Potential use as a scaffold for designing new drugs with antibacterial, antifungal, or anticancer properties.
Material science: Use in the synthesis of polymers or as a building block for advanced materials.
Biological studies: Investigation of its effects on various biological pathways and its potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide: Similar structure but with an imidazole ring instead of a pyrazole.
2-chloro-N-{2-[2-(1H-triazol-1-yl)ethoxy]ethyl}benzamide: Contains a triazole ring instead of a pyrazole.
Uniqueness
2-chloro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is unique due to the presence of the pyrazole moiety, which can confer distinct chemical and biological properties compared to imidazole or triazole analogs. The specific arrangement of functional groups in this compound may result in unique interactions with biological targets or materials, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-13-5-2-1-4-12(13)14(19)16-7-10-20-11-9-18-8-3-6-17-18/h1-6,8H,7,9-11H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPICLGPYGYULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOCCN2C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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